Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride
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Overview
Description
Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2OS. It is known for its unique structure, which includes a thiazolidine ring and a pyridine moiety connected by a pentyl chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride typically involves the reaction of 5-methyl-2-pyridylzinc bromide with a thiazolidine derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is purified through crystallization or chromatography techniques to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The pyridine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[ω-(3-thiazolidinyl)alkoxy]pyridine: Similar structure but with different alkyl chain lengths and substituents.
5-methyl-2-pyridylzinc bromide: A precursor used in the synthesis of the target compound.
Uniqueness
Thiazolidine, 3-(5-(5-methyl-2-pyridyloxy)pentyl)-, dihydrochloride is unique due to its specific combination of a thiazolidine ring and a pyridine moiety connected by a pentyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
41287-95-0 |
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Molecular Formula |
C14H24Cl2N2OS |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-[5-(5-methylpyridin-2-yl)oxypentyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C14H22N2OS.2ClH/c1-13-5-6-14(15-11-13)17-9-4-2-3-7-16-8-10-18-12-16;;/h5-6,11H,2-4,7-10,12H2,1H3;2*1H |
InChI Key |
VFUVAPUEXXOHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)OCCCCCN2CCSC2.Cl.Cl |
Origin of Product |
United States |
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